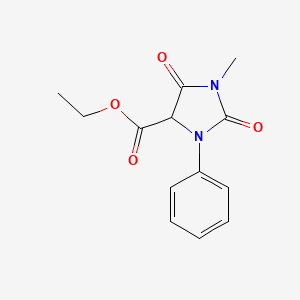![molecular formula C10H10N6O4 B14000718 2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid CAS No. 90842-98-1](/img/structure/B14000718.png)
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid is a compound with a complex structure that includes a purine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other purine derivatives and amino acid conjugates. These compounds share structural similarities but may differ in their specific functional groups and overall properties .
Uniqueness
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic Acid is unique due to its specific combination of a purine moiety with an acetic acid derivative. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
90842-98-1 |
|---|---|
Formule moléculaire |
C10H10N6O4 |
Poids moléculaire |
278.22 g/mol |
Nom IUPAC |
2-[[2-(7H-purine-6-carbonylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H10N6O4/c17-5(11-2-6(18)19)1-12-10(20)8-7-9(15-3-13-7)16-4-14-8/h3-4H,1-2H2,(H,11,17)(H,12,20)(H,18,19)(H,13,14,15,16) |
Clé InChI |
HEVTYHUXJCHTKI-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)C(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


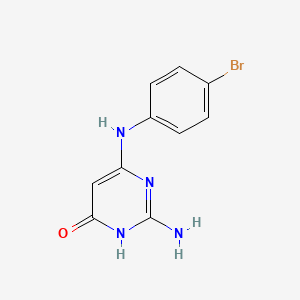
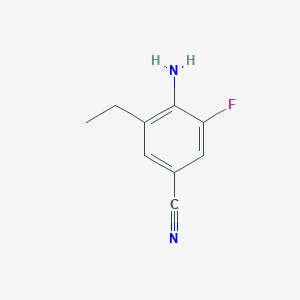
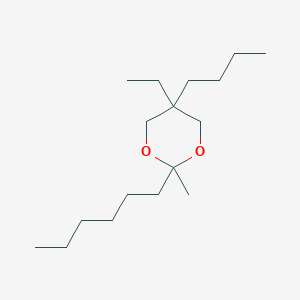
![2-[4-(2,4-Dioxopentan-3-yldiazenyl)phenyl]sulfonylguanidine](/img/structure/B14000665.png)
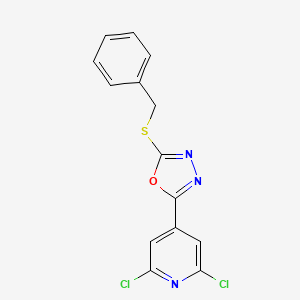

![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
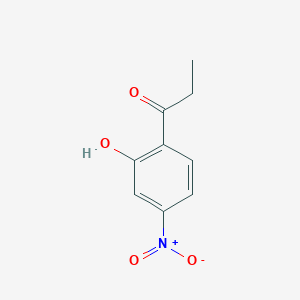

![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
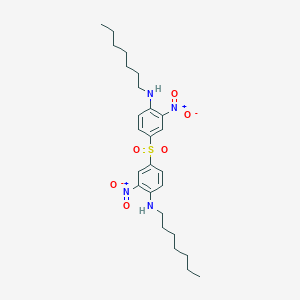
![Diethyl[(3,4-dichlorophenyl)amino]propanedioate](/img/structure/B14000707.png)
